(E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
(E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Styryl group introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs due to its biological activity.
Materials Science: It can be used in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound may be studied for its interactions with biological systems, including its potential as a fluorescent probe or bioactive molecule.
Industry: It can be used in the synthesis of other complex organic molecules and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-methoxystyryl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the trimethoxyphenyl group.
(E)-2-(4-methoxystyryl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Similar structure with fewer methoxy groups on the phenyl ring.
(E)-2-(4-methoxystyryl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
(E)-2-(4-methoxystyryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of multiple methoxy groups on the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-23-15-8-5-13(6-9-15)7-10-18-21-22-20(27-18)14-11-16(24-2)19(26-4)17(12-14)25-3/h5-12H,1-4H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEERLYRHFRBBDL-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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